4-Nitro-2-propyl-1H-indole
Description
4-Nitro-2-propyl-1H-indole is a nitro-substituted indole derivative characterized by a propyl group at the 2-position and a nitro (-NO₂) group at the 4-position of the indole core. Its molecular formula is C₁₅H₁₃N₂O₂, with a molecular weight of 253.0979 (as confirmed by high-resolution mass spectrometry (HRMS)) . Key spectroscopic data include:
- ¹³C-NMR (CDCl₃): δ 47.53 (CH₂, propyl), 102.68 (C-3), 109.42 (C-7), and 147.14 (C-NO₂) .
- HRMS (CI): m/z 253.0979 (calculated for C₁₅H₁₃N₂O₂: 253.0977) .
The compound is synthesized via modifications of established indole alkylation and nitration protocols, though specific synthetic details for this derivative remain abbreviated in the literature .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-nitro-2-propyl-1H-indole |
InChI |
InChI=1S/C11H12N2O2/c1-2-4-8-7-9-10(12-8)5-3-6-11(9)13(14)15/h3,5-7,12H,2,4H2,1H3 |
InChI Key |
CYTMBRXTAYNLIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(N1)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Nitro-2-propyl-1H-indole typically involves the nitration of 2-propyl-1H-indole. This can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the 4-position of the indole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
4-Nitro-2-propyl-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Scientific Research Applications
4-Nitro-2-propyl-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Indole derivatives, including 4-Nitro-2-propyl-1H-indole, are studied for their potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-2-propyl-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, including enzymes, receptors, and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The propyl group in 4-Nitro-2-propyl-1H-indole introduces greater conformational flexibility and hydrophobicity compared to the rigid cyclopropyl ring in the analog. This likely increases the former’s lipophilicity, though experimental XLogP3 data are unavailable for direct comparison .
- The cyclopropyl analog’s lower molecular weight (202.21 vs. 253.0979) may enhance solubility in polar solvents, whereas the propyl derivative’s bulkier structure could favor membrane permeability .
Spectroscopic Differences :
- The ¹³C-NMR signal for C-3 in 4-Nitro-2-propyl-1H-indole (δ 102.68) suggests electronic modulation by the nitro group, a feature absent in the cyclopropyl analog due to lack of reported data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
